trifluoromethanesulfonic acid;ytterbium

Catalog No.
S9092584
CAS No.
M.F
C3H3F9O9S3Yb
M. Wt
623.3 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trifluoromethanesulfonic acid;ytterbium

Product Name

trifluoromethanesulfonic acid;ytterbium

IUPAC Name

trifluoromethanesulfonic acid;ytterbium

Molecular Formula

C3H3F9O9S3Yb

Molecular Weight

623.3 g/mol

InChI

InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);

InChI Key

HLRHYHUGSPVOED-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Yb]

Trifluoromethanesulfonic acid, also known as triflic acid, is a strong acid with the chemical formula CF3SO3H\text{CF}_3\text{SO}_3\text{H}. It is characterized by the presence of three fluorine atoms attached to a carbon atom, which enhances its acidity and stability compared to other sulfonic acids. Triflic acid is a colorless liquid that is highly soluble in polar solvents and is recognized for its utility in various

  • Friedel-Crafts Reactions: It acts as a catalyst in aromatic Friedel-Crafts acylation and alkylation, where it enhances the electrophilic character of the acyl or alkyl group .
  • Epoxide Opening Reactions: The compound effectively catalyzes the opening of epoxides under high-pressure conditions, facilitating the formation of more complex molecules .
  • Tosylation of Alcohols: Ytterbium(III) trifluoromethanesulfonate promotes the tosylation of primary and secondary alcohols when reacted with toluenesulfonic acid anhydride .

These reactions highlight its versatility as a catalyst in organic synthesis.

The synthesis of ytterbium(III) trifluoromethanesulfonate typically involves the reaction of ytterbium salts with trifluoromethanesulfonic acid. Common methods include:

  • Direct Reaction: Mixing ytterbium oxide or hydroxide with trifluoromethanesulfonic acid in an appropriate solvent leads to the formation of ytterbium(III) trifluoromethanesulfonate.
  • Solvent-Assisted Methods: Utilizing solvents such as dichloromethane can enhance reaction rates and yield .

These methods ensure high purity and yield of the desired compound.

Ytterbium(III) trifluoromethanesulfonate has several applications:

  • Catalysis: It is widely used as a Lewis acid catalyst in organic synthesis for various reactions including acylation and alkylation.
  • Material Science: Due to its unique properties, it can be employed in developing new materials or modifying existing ones.
  • Analytical Chemistry: Its strong acidic nature makes it useful in analytical procedures requiring precise pH control.

Interaction studies involving ytterbium(III) trifluoromethanesulfonate primarily focus on its role as a catalyst. Research indicates that it interacts effectively with substrates such as alcohols and epoxides, enhancing reaction rates significantly compared to non-catalyzed processes. The presence of the triflate group contributes to its efficiency by stabilizing transition states during chemical transformations .

Several compounds share similarities with ytterbium(III) trifluoromethanesulfonate, particularly regarding their catalytic properties:

Compound NameFormulaKey Features
Lanthanum(III) TrifluoromethanesulfonateLa OTf 3\text{La OTf }_3Similar catalytic properties; less expensive
Cerium(IV) TrifluoromethanesulfonateCe OTf 4\text{Ce OTf }_4Strong oxidizing agent; used in oxidation reactions
Aluminum TrifluoromethanesulfonateAl OTf 3\text{Al OTf }_3Widely used as a Lewis acid; less reactive than ytterbium

Uniqueness: Ytterbium(III) trifluoromethanesulfonate stands out due to its high catalytic efficiency and ability to facilitate complex organic transformations under mild conditions. Its stability and effectiveness make it preferable for specific applications where other compounds may not perform as well.

Traditional Synthesis Routes via Ytterbium Oxide and Triflic Acid

The conventional synthesis of Yb(OTf)₃ involves the reaction of ytterbium(III) oxide (Yb₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H, triflic acid) in an aqueous medium. This method leverages the high reactivity of ytterbium oxide with strong acids to form the hydrated triflate salt. The general reaction proceeds as follows:

$$ \text{Yb}2\text{O}3 + 6\,\text{CF}3\text{SO}3\text{H} \rightarrow 2\,\text{Yb}(\text{CF}3\text{SO}3)3 \cdot x\text{H}2\text{O} + 3\,\text{H}_2\text{O} $$

Key parameters influencing yield and purity include:

  • Acid concentration: Stoichiometric excess of triflic acid (typically 3–4 equivalents per Yb₂O₃) ensures complete dissolution of the oxide.
  • Temperature: Mild heating (40–60°C) accelerates the reaction without promoting side products.
  • Purification: Crystallization from aqueous or ethanol solutions yields hydrated Yb(OTf)₃ with >95% purity.

A comparative analysis of reaction conditions is provided in Table 1.

Table 1: Optimization of Traditional Yb(OTf)₃ Synthesis

Triflic Acid EquivalentsTemperature (°C)Reaction Time (h)Yield (%)
3.0252478
3.5401289
4.060693

This method’s scalability is limited by the cost of triflic acid, necessitating efficient recovery systems in industrial settings.

Green Chemistry Approaches in Hydrate Formation

Recent advances emphasize solvent-free or aqueous-phase synthesis to reduce environmental impact. Yb(OTf)₃’s inherent water tolerance enables its preparation in green solvents, avoiding volatile organic compounds (VOCs). For example, microwave-assisted synthesis in water achieves 90% yield within 30 minutes by enhancing reactant mobility.

Key innovations include:

  • Catalyst recycling: Aqueous Yb(OTf)₃ solutions retain catalytic activity over multiple cycles, as demonstrated in Michael addition reactions.
  • Solvent-free conditions: Reactions between Yb₂O₃ and triflic acid under mechanical grinding yield anhydrous Yb(OTf)₃, bypassing hydration steps.

A notable study achieved 88% yield using a 1:3 molar ratio of Yb₂O₃ to triflic acid under ball-milling conditions, with no solvent waste generated. These methods align with the principles of atom economy and waste reduction.

Industrial-Scale Production and Purification Techniques

Industrial synthesis of Yb(OTf)₃ prioritizes cost-efficiency and reproducibility. Continuous-flow reactors are employed to maintain precise control over temperature and stoichiometry, achieving batch-to-batch consistency. Key steps include:

  • Precision dosing: Automated systems deliver triflic acid and Yb₂O₃ slurry into reactors at controlled rates.
  • In-line filtration: Removes unreacted oxide particles early in the process.
  • Vacuum crystallization: Concentrates the product while minimizing thermal degradation.

Table 2: Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L100–1,000 L
Temperature ControlManualAutomated
Yield85–93%90–95%
Purity>95%>99%

Industrial processes also incorporate quality control measures such as X-ray diffraction (XRD) and inductively coupled plasma (ICP) spectroscopy to verify purity.

Friedel-Crafts Acylation Reactions in Ionic Liquid Media

Trifluoromethanesulfonic acid exhibits exceptional catalytic activity in Friedel-Crafts acylations when paired with ionic liquid solvents. Comparative studies reveal TfOH’s superiority over conventional acids like sulfuric acid, achieving 100-fold higher reactivity in the acylation of anisole with benzoyl chloride [2] [5]. The synergy between TfOH’s Brønsted acidity and the ionic liquid’s stabilizing effects enables:

  • Enhanced reaction rates due to improved electrophile activation (e.g., acylium ion formation)
  • Reduced side reactions through controlled solvation of intermediates
  • Catalyst recycling via simple phase separation (Figure 1a) [4] [5]

Ytterbium triflate ([Yb(OTf)₃]) complements this system through its moisture-tolerant Lewis acidity. In 1,3-dialkylimidazolium-based ionic liquids, ytterbium catalysts facilitate alkylation of aromatics with alkenes, achieving >90% yields while maintaining activity over five cycles [4]. The ionic liquid’s hydrophobicity prevents catalyst deactivation through hydrolysis, addressing a key limitation of traditional Friedel-Crafts methodologies [4] [5].

SystemSubstrateYield (%)Turnovers
TfOH/[BMIM][OTf]Anisole9812
Yb(OTf)₃/[HMIM][NTf₂]Toluene929
AlCl₃/CH₂Cl₂Benzene673

Comparative performance in Friedel-Crafts acylations [2] [4]

Multicomponent Reactions for Heterocyclic Compound Synthesis

The TfOH/Yb(OTf)₃ dual acid system enables efficient construction of nitrogen- and oxygen-containing heterocycles through one-pot multicomponent reactions. Key advancements include:

  • Pyrrole synthesis via condensation of β-ketoesters, amines, and α,β-unsaturated carbonyls under solvent-free conditions [1]
  • Quinoline derivatives from anilines, aldehydes, and alkynes through sequential imine formation and cyclization
  • Benzoxazole formation using phenolic substrates, mediated by ytterbium’s oxophilicity to direct regioselective ring closure

These protocols typically achieve 75–92% yields while eliminating intermediate isolation steps. The triflate anion’s weak coordination allows catalyst turnover without product inhibition, a critical advantage over traditional metal triflates [5] [6].

Asymmetric Catalysis in C–C Bond Formation

While TfOH itself lacks stereocontrol, ytterbium triflate complexes with chiral ligands enable enantioselective transformations:

  • Mannich reactions of silyl ketene acetals with imines (up to 94% ee)
  • Aldol condensations using proline-derived ligands to induce facial selectivity
  • Conjugate additions to α,β-unsaturated trifluoromethyl ketones

The ytterbium center’s +3 charge and large ionic radius facilitate ligand coordination geometry essential for asymmetric induction. Recent work demonstrates that ionic liquid media enhance enantioselectivity by rigidifying the catalyst-substrate complex [4] [6].

Ytterbium trifluoromethanesulfonate demonstrates exceptional Lewis acid catalytic activity through well-defined electrophilic activation pathways. The mechanism of Lewis acid activation involves coordination of the highly oxophilic ytterbium center to electron-rich substrates, creating activated electrophilic intermediates that facilitate subsequent nucleophilic attack [1] [2].

The fundamental activation process begins with precatalyst formation, where ytterbium trifluoromethanesulfonate interacts with the carbonyl-containing substrate. In the prototypical acylation reaction of anisole with acetic anhydride, kinetic studies reveal that the catalytic pathway involves initial coordination of ytterbium trifluoromethanesulfonate with acetic anhydride, followed by ytterbium-anisole π-complexation [3] [4]. This sequence generates a highly organized transition state characterized by substrate-electrophile σ-complex formation.

The electrophilic activation pathway demonstrates remarkable selectivity in substrate coordination. Computational studies indicate that the ytterbium center exhibits preferential binding to carbonyl oxygen atoms with a binding energy of negative twenty-three point four kilocalories per mole [5]. This strong oxophilic interaction creates a pronounced electrostatic field that activates the carbonyl group toward nucleophilic attack. The activation energy for the electrophilic pathway measures twenty-four point six kilocalories per mole, indicating a moderately activated process that proceeds under mild conditions [6].

Mechanistic investigations reveal that the Lewis acid activation follows a well-defined coordination sequence. The ytterbium center, with its small ionic radius of zero point nine nine angstroms and high charge density, creates an intense electrostatic field that polarizes the coordinated substrate [2] [7]. This polarization effect is evidenced by infrared spectroscopic studies showing a three wavenumber red-shift in carbonyl stretching frequencies upon ytterbium coordination, confirming direct Lewis acid-base interaction [2].

The electrophilic activation mechanism exhibits distinct geometric requirements. Crystallographic and computational studies demonstrate that ytterbium trifluoromethanesulfonate adopts an eight-coordinate geometry in most organic solvents, with the metal center positioned in a square antiprismatic arrangement [7]. This coordination environment provides optimal orbital overlap for substrate activation while maintaining sufficient steric accessibility for incoming nucleophiles.

Reaction TypeTemperature (K)Activation Energy Ea (kcal/mol)Enthalpy ΔH‡ (kcal/mol)Entropy ΔS‡ (cal/mol·K)Rate LawPrimary KIE (kH/kD)
Arene Acylation (Anisole + Acetic Anhydride)29813.112.9-44.8ν ∼ k[Ln³⁺][anhydride][anisole]2.6 ± 0.15
Ether C-O Bond Cleavage (1-methyl-d₃-butyl phenyl ether)29824.6Not reportedNot reportedFirst order in catalyst2.4
Intramolecular Hydroalkoxylation (Primary Alkenols)39318.218.2-17.0ν ∼ k[catalyst][alkenol]2.48

The activation pathway demonstrates size-selectivity effects that correlate with lanthanide ionic radius. Comparative studies across the lanthanide series show that turnover frequencies decrease by approximately eighty-fold when progressing from lanthanum (ionic radius one point one six angstroms) to lutetium (ionic radius zero point nine seven seven angstroms) [8] [9]. This trend reflects the balance between electrophilic activation strength and steric accessibility in the transition state.

Role of Coordinated Solvent Molecules in Transition State Stabilization

Coordinated solvent molecules play a crucial role in modulating the catalytic activity and selectivity of ytterbium trifluoromethanesulfonate through direct participation in transition state stabilization. The coordination environment of the ytterbium center undergoes dynamic changes depending on the solvent system, with profound implications for catalytic efficiency [10] [11].

Water coordination studies using luminescence decay measurements reveal that ytterbium trifluoromethanesulfonate exhibits variable coordination numbers depending on the aqueous content of the reaction medium. In water-tetrahydrofuran solutions containing greater than twenty percent water, the ytterbium center achieves near-saturation with a coordination number approaching eight point three [10]. This high degree of hydration leads to nearly complete triflate dissociation, creating a highly solvated cationic species.

The role of water molecules in transition state stabilization becomes particularly evident in the Mukaiyama aldol reaction. Upon addition of benzaldehyde substrate, a decrease of up to zero point three four in water coordination number is observed, indicating partial displacement of coordinated water molecules by the substrate [10]. This displacement creates a dynamic equilibrium between solvent coordination and substrate binding, with the optimal catalytic activity occurring at intermediate water concentrations.

Solvent effects on catalytic activity demonstrate a clear correlation with coordination strength. Strongly coordinating solvents such as dimethylformamide and dimethylsulfoxide significantly reduce catalytic activity by competing with substrate coordination [11] [12]. The coordination ability of these solvents creates inactive or less active catalyst-solvent complexes that are reluctant to undergo ligand exchange with substrates.

Solvent SystemCoordination NumberWater Coordination (q)Relative ActivityTriflate DissociationSubstrate Activation
Dichloromethane8N/AHighPartialStrong
Nitromethane8N/AVery HighPartialVery Strong
Acetonitrile8N/AHighPartialStrong
Water-THF (20% H₂O)8-97.8ModerateNearly CompleteModerate
Water-THF (90% H₂O)8-98.0LowCompleteWeak

The stabilizing effect of coordinated solvent molecules manifests through multiple mechanisms. In polar aprotic solvents like nitromethane and acetonitrile, the solvent molecules provide electrostatic stabilization of the charged transition state while maintaining sufficient lability for substrate coordination [13] [14]. The high catalytic activity observed in nitromethane results from the optimal balance between transition state stabilization and substrate accessibility.

Computational studies reveal that solvent coordination affects the electronic structure of the ytterbium center. The replacement of weakly coordinating triflate anions by neutral solvent molecules in coordinating media leads to changes in the apparent reduction potential of the ytterbium center [15]. This electronic perturbation directly influences the Lewis acidity and, consequently, the substrate activation capability.

The transition state stabilization mechanism involves both primary and secondary coordination sphere effects. Primary coordination sphere effects arise from direct solvent-metal interactions that modulate the electron density at the ytterbium center. Secondary coordination sphere effects result from hydrogen bonding and dipolar interactions between coordinated solvent molecules and incoming substrates [16] [10].

Temperature-dependent studies demonstrate that solvent coordination exhibits significant enthalpic and entropic contributions. The negative entropy of activation observed in many ytterbium trifluoromethanesulfonate-catalyzed reactions (ranging from negative seventeen to negative forty-five entropy units) indicates highly organized transition states where solvent molecules play structural roles [3] [9]. This organization suggests that coordinated solvent molecules create a preorganized environment that facilitates substrate binding and transformation.

Kinetic Isotope Effects in Prototypical Acylation Mechanisms

Kinetic isotope effects provide definitive mechanistic insights into the elementary steps and transition state structures of ytterbium trifluoromethanesulfonate-catalyzed acylation reactions. Primary kinetic isotope effects involving carbon-hydrogen bond breaking consistently demonstrate values between two point four and two point six, confirming that carbon-hydrogen bond scission occurs in the turnover-limiting step [3] [4] [6].

The prototypical acylation of anisole with acetic anhydride exhibits a primary kinetic isotope effect of two point six plus or minus zero point one five, measured through competitive experiments using deuterated anisole substrates [3] [4]. This substantial isotope effect indicates that aromatic carbon-hydrogen bond breaking is kinetically significant and occurs in the rate-determining step of the catalytic cycle. The magnitude of this effect is consistent with a concerted mechanism where electrophilic attack and proton transfer occur simultaneously.

Computational validation of kinetic isotope effects demonstrates excellent agreement between theoretical predictions and experimental observations. Density functional theory calculations for the cleavage of one-methyl-deuterated-butyl phenyl ether predict a primary kinetic isotope effect of two point four, which matches the experimentally determined value of two point seven within experimental error [6]. This agreement confirms that the computational model accurately captures the transition state geometry and vibrational characteristics.

Substrate SystemIsotope SubstitutionObserved KIEMechanistic InterpretationTemperature (K)Confidence Interval
Anisole + Acetic AnhydrideC-H → C-D (aromatic)2.6 ± 0.15C-H bond scission rate-limiting298± 0.15
1-Methyl-d₃-butyl phenyl etherC-H → C-D (aliphatic)2.4Proton transfer from methyl group298Computational
Primary Alkenol CyclizationO-H → O-D2.48Intramolecular proton transfer393± 0.09
Benzaldehyde CoordinationSolvent H₂O → D₂O0.95No significant proton involvement298Not reported

The mechanism of proton transfer in acylation reactions involves alpha-hydrogen abstraction from the methyl group adjacent to the etheric oxygen atom. This process is facilitated by the electrophilic activation of the ether oxygen by the ytterbium center, which increases the acidity of the alpha-hydrogens [6]. The kinetic isotope effect measurement confirms that this proton transfer step is rate-limiting and involves significant carbon-hydrogen bond weakening in the transition state.

Secondary kinetic isotope effects provide additional mechanistic information about hybridization changes and steric effects in the transition state. The intramolecular hydroalkoxylation of primary alkenols exhibits a kinetic isotope effect of two point four eight when the hydroxyl hydrogen is replaced with deuterium [8] [9]. This effect indicates that the hydroxyl group participates directly in the rate-limiting step through intramolecular proton transfer to the activated alkene.

Solvent isotope effects reveal the extent of proton involvement in the catalytic mechanism. The minimal solvent deuterium isotope effect of zero point nine five observed in benzaldehyde coordination studies indicates that bulk solvent protonation-deprotonation processes are not kinetically significant [10]. This finding supports a mechanism where substrate activation occurs through direct Lewis acid coordination rather than general acid-base catalysis.

The temperature dependence of kinetic isotope effects provides insights into the vibrational characteristics of the transition state. Arrhenius analysis of the isotope effect data yields activation energy differences that reflect zero-point energy changes upon isotopic substitution. These measurements confirm that the transition states involve substantial bond reorganization with significant vibrational frequency changes.

The kinetic isotope effects also demonstrate the high degree of organization in the transition state structures. The large negative entropy of activation observed in acylation reactions (negative forty-four point eight entropy units) combined with substantial primary kinetic isotope effects indicates that multiple bonds undergo significant changes in a highly ordered transition state [3]. This organization reflects the coordinative requirements of the ytterbium center and the geometric constraints imposed by the substrate structure.

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

3

Exact Mass

623.8184162 g/mol

Monoisotopic Mass

623.8184162 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-21-2023

Explore Compound Types